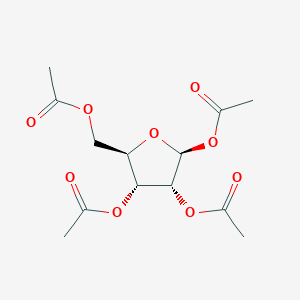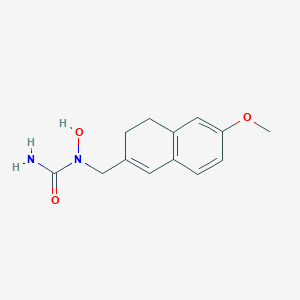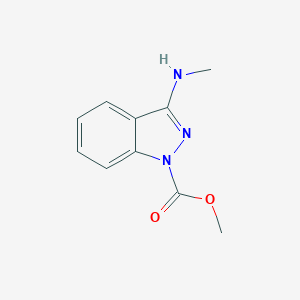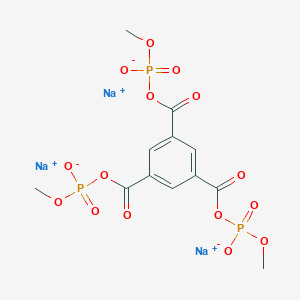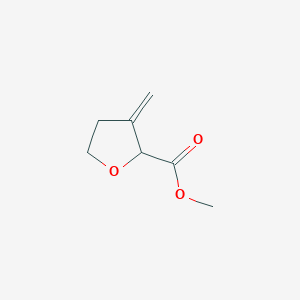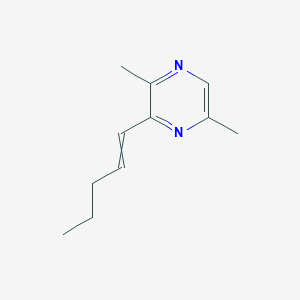
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid that has a strong odor and is commonly used in the food and fragrance industry. The compound is synthesized through a complex process that involves the use of various chemicals and reagents.
Mechanism Of Action
The mechanism of action of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine is not well understood. However, it is believed that the compound interacts with specific receptors in the brain and nervous system, resulting in the modulation of various physiological and biochemical processes.
Biochemical And Physiological Effects
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can help reduce pain.
Advantages And Limitations For Lab Experiments
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it has a wide range of applications in various fields of research. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity.
Future Directions
There are several future directions for research on 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine. One direction is to further explore its potential as an antioxidant and anti-inflammatory agent. Another direction is to investigate its potential as an analgesic agent. Additionally, research can be done to explore its potential as a drug delivery agent and to investigate its potential in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine involves a multi-step process that requires the use of several chemicals and reagents. The first step involves the reaction of 2,5-dimethylpyrazine with 1-penten-1-ol in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the intermediate 2,5-dimethyl-3-penten-2-ol.
The second step involves the oxidation of the intermediate using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide. This results in the formation of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine.
Scientific Research Applications
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several scientific research applications. It is commonly used in the food and fragrance industry as a flavor and fragrance ingredient. It is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
properties
CAS RN |
143901-57-9 |
|---|---|
Product Name |
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,5-dimethyl-3-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
UMTDAONBRYDKKC-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=NC(=CN=C1C)C |
Canonical SMILES |
CCCC=CC1=NC(=CN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




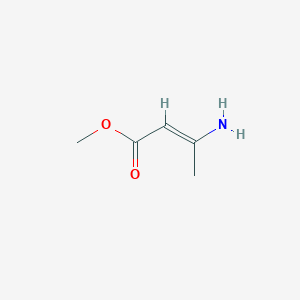

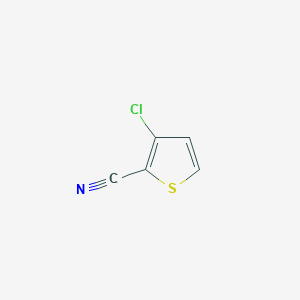
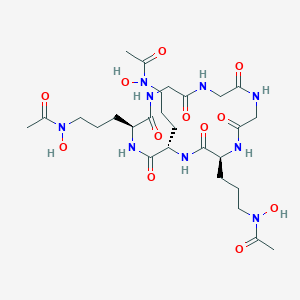
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
